molecular formula C9H11ClN2 B3118034 5-(1-Azetidinylmethyl)-2-chloro-pyridine CAS No. 230617-65-9

5-(1-Azetidinylmethyl)-2-chloro-pyridine

Cat. No. B3118034
Key on ui cas rn: 230617-65-9
M. Wt: 182.65 g/mol
InChI Key: YJQRQJMMHPRGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07345038B2

Procedure details

To a solution of 2-chloro-5-(chloromethyl)pyridine (0.34 g, 2.1 mmole) in 4 mL of dry acetonitrile is 389 mg (4.14 mmol) of azetidine-hydrochloride followed by 572 mg (4.14 mmol) of potassium carbonate. The reaction is heated at 80° C. for 3 h. After cooling, the reaction mixture is quenched with 5 mL of water, extracted three-times with methylene chloride, and dried over sodium sulfate. Concentration of the solvent provided an oil which was purified by silica gel chromatography to provide 200 mg (53% yield) of 1-(6-Chloro-pyridin-3-ylmethyl)-azetidine. Diagnostic 1H NMR (400 MHz, CDCl3) 2.06–2.14 (m, 2H), 3.23 (t, 4H, J=7.0 Hz), 3.55 (s, 2H), 7.27 (d, 1H, J=7.9 Hz), 7.61 (dd, 1H, J=8.3 and 2.5 Hz), 8.26 (d, 1H, J=2.5 Hz); MS 183.2 (M+H).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
389 mg
Type
reactant
Reaction Step Two
Quantity
572 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][N:3]=1.Cl.[NH:11]1[CH2:14][CH2:13][CH2:12]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([CH2:8][N:11]2[CH2:14][CH2:13][CH2:12]2)=[CH:6][CH:7]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Step Two
Name
Quantity
389 mg
Type
reactant
Smiles
Cl.N1CCC1
Step Three
Name
Quantity
572 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture is quenched with 5 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted three-times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Concentration of the solvent provided an oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CN1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.